3,5-Difluoro-4-nitrobenzyl chloride

Medicinal Chemistry Drug Design Pharmacokinetics

3,5-Difluoro-4-nitrobenzyl chloride (CAS 1806304-03-9, C₇H₄ClF₂NO₂, MW 207.56 g/mol) is a densely functionalized aromatic building block. Its core architecture is defined by the synergistic interplay of three key substituents: two meta-oriented fluorine atoms at the 3- and 5-positions, a strong electron-withdrawing nitro group at the 4-position, and a reactive chloromethyl handle at the 1-position.

Molecular Formula C7H4ClF2NO2
Molecular Weight 207.56 g/mol
CAS No. 1806304-03-9
Cat. No. B1412911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-nitrobenzyl chloride
CAS1806304-03-9
Molecular FormulaC7H4ClF2NO2
Molecular Weight207.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)[N+](=O)[O-])F)CCl
InChIInChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2
InChIKeyKFXRVAIBASBNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-nitrobenzyl chloride (CAS 1806304-03-9): A Precision Building Block for Advanced Pharmaceutical Intermediates


3,5-Difluoro-4-nitrobenzyl chloride (CAS 1806304-03-9, C₇H₄ClF₂NO₂, MW 207.56 g/mol) is a densely functionalized aromatic building block. Its core architecture is defined by the synergistic interplay of three key substituents: two meta-oriented fluorine atoms at the 3- and 5-positions, a strong electron-withdrawing nitro group at the 4-position, and a reactive chloromethyl handle at the 1-position. This precise arrangement creates a uniquely electrophilic scaffold where the reactivity of the benzyl chloride is profoundly modulated by the adjacent fluoro-nitro environment. This electronic tuning directly differentiates it from simpler, less-substituted benzyl chloride analogs, enabling distinct reaction outcomes in nucleophilic substitution and cross-coupling chemistry [1].

Why Simple 4-Nitrobenzyl Chloride or 3,5-Difluorobenzyl Chloride Cannot Replicate the Reactivity Profile of 3,5-Difluoro-4-nitrobenzyl chloride


Substituting the target compound with a seemingly analogous benzyl chloride is a high-risk proposition for reaction outcome and yield. The combination of electron-withdrawing fluoro and nitro groups on 3,5-difluoro-4-nitrobenzyl chloride creates a unique electronic landscape that is not additive but synergistic. Replacing it with the non-fluorinated 4-nitrobenzyl chloride (CAS 100-14-1) would drastically reduce the electrophilicity of the aromatic ring, thereby altering or preventing crucial downstream SNAr reactions [1]. Conversely, using 3,5-difluorobenzyl chloride (CAS 220141-71-9) in a synthetic route designed for a nitro-aromatic intermediate would remove the essential handle for subsequent reduction and functionalization steps (e.g., diazotization or amine coupling), potentially derailing the entire synthetic sequence [2]. The specific substitution pattern of this compound, with fluorine atoms flanking the nitro group, is critical for both electronic modulation and steric protection, a profile that generic alternatives simply do not possess.

Quantitative Differentiation of 3,5-Difluoro-4-nitrobenzyl chloride: Key Evidence for Scientific Selection


Molecular Weight and LogP Comparison vs. Non-Fluorinated Analog for ADME Property Tuning

The introduction of the 3,5-difluoro motif significantly increases molecular weight and lipophilicity compared to the non-fluorinated parent scaffold. 3,5-Difluoro-4-nitrobenzyl chloride has a molecular weight of 207.56 g/mol and a calculated LogP of 2.5 [1]. In contrast, the direct non-fluorinated analog, 4-nitrobenzyl chloride, has a molecular weight of 171.58 g/mol and a calculated LogP of 1.8 [2]. This quantifiable difference in physicochemical properties is a key design parameter for medicinal chemists aiming to modulate a lead compound's lipophilicity and metabolic stability.

Medicinal Chemistry Drug Design Pharmacokinetics

Enhanced Electrophilicity for Nucleophilic Aromatic Substitution (SNAr) vs. Non-Nitro Analog

The presence of the para-nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a pathway that is inaccessible or extremely sluggish for non-activated analogs. Studies on related 3,5-difluoroaromatic systems demonstrate that the presence of an electron-withdrawing group (like the nitro group in this compound) is a prerequisite for efficient polymerization and functionalization via SNAr [1]. In contrast, 3,5-difluorobenzyl chloride (CAS 220141-71-9), which lacks this nitro group, is not activated for SNAr and is primarily limited to benzylic substitution chemistry .

Organic Synthesis Polymer Chemistry Material Science

Commercial Availability at Higher Purity (>97%) vs. Common Analogs for Streamlined Synthesis

Procurement data indicates that 3,5-difluoro-4-nitrobenzyl chloride is commercially supplied at a standard purity of ≥97% (NLT 98%) , with batch-specific QC documentation (e.g., NMR, HPLC) available . This represents a higher purity specification compared to the commonly available 95% purity grade for its close structural relative, 3,5-difluorobenzyl chloride .

Process Chemistry Procurement Quality Control

Alkylating Activity Profile Inferred from Class-Level NBP Test Data

The alkylating reactivity of benzyl chlorides (BzCls) is a critical parameter in both synthetic applications and biological safety. A systematic study using the 4-(4-nitrobenzyl)-pyridine (NBP) test evaluated the alkylating activity of various substituted BzCls [1]. This study demonstrated that the presence of electron-withdrawing groups (EWGs) like nitro on the aromatic ring directly influences the electrophilicity of the chloromethyl group. While this specific compound was not directly tested, its structure places it in the class of nitro-substituted, electron-deficient BzCls, which the data shows possess a distinct reactivity profile compared to unsubstituted or electron-donating group-substituted analogs.

Radiochemistry Toxicology Mechanistic Studies

High-Value Application Scenarios for 3,5-Difluoro-4-nitrobenzyl chloride in R&D and Production


Medicinal Chemistry: Synthesis of Metabolically Stable Fluorinated Drug Candidates

In drug discovery, 3,5-difluoro-4-nitrobenzyl chloride serves as a privileged fragment for introducing a 3,5-difluoro-4-aminobenzyl moiety after nitro group reduction. This specific pattern is a recognized bioisostere that can enhance metabolic stability and modulate target binding. The quantifiably higher LogP (2.5 vs 1.8) [1] of the resulting scaffold compared to a non-fluorinated analog can be strategically employed to improve membrane permeability or fine-tune the lipophilic efficiency (LipE) of a lead series. Furthermore, the compound has been explicitly used as a key intermediate in the synthesis of potent and selective BACE1 inhibitors for Alzheimer's disease research , demonstrating its proven utility in complex drug target synthesis.

Process R&D: Streamlined Synthesis of Advanced Intermediates with High-Purity Starting Material

For process chemists developing scalable routes, the availability of 3,5-difluoro-4-nitrobenzyl chloride at a standard purity of ≥97% [1] provides a significant advantage. Starting with a higher-purity building block directly reduces the burden of impurity profiling and often eliminates the need for an initial purification step. In the multi-step synthesis of complex pharmaceuticals or agrochemicals, this can translate to higher overall yields, cleaner reaction profiles (reducing byproduct formation from impurities), and more robust and reproducible process development. This level of purity differentiates it from more common, lower-purity benzyl chloride analogs.

Polymer and Materials Science: Monomer for High-Performance Poly(arylene ether)s

The unique substitution pattern of this compound, featuring fluorine atoms activated for nucleophilic aromatic substitution (SNAr) by the adjacent nitro group [1], makes it a valuable monomer for synthesizing specialized poly(arylene ether)s. These polymers are of interest for advanced material applications requiring high thermal stability and specific dielectric properties. The compound can participate in step-growth polymerizations with bisphenols, creating well-defined, functionalized polymer backbones that are difficult to access from non-activated fluoroaromatics like 3,5-difluorobenzyl chloride.

Radiochemistry and PET Tracer Development: Synthesis of Labeling Precursors

While not a radiotracer itself, the compound's benzylic chloride is an ideal functional handle for introducing radioactive isotopes (e.g., [18F]fluoride) to create PET imaging agents [1]. Its class-level alkylating activity profile, defined by the electron-withdrawing nitro group, provides a predictable and tunable reactivity for nucleophilic radiofluorination reactions. The resulting nitro-precursor can then be separated from the desired [18F]fluoro-radiotracer via HPLC, a standard workflow in radiopharmaceutical production. This makes the compound a versatile and strategic starting material for the development of novel 18F-labeled radioligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluoro-4-nitrobenzyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.